Evidence 1 – Dual Reactive Sites vs. Mono‑Bromo Analogs: Structural and Functional Differentiation
5-Bromo-3-(bromomethyl)isothiazole contains two chemically distinct bromine atoms (MW 256.95 g/mol) versus one bromine in 5-bromo-3-methylisothiazole (MW 178.05 g/mol) and 3-(bromomethyl)isothiazole (MW 178.05 g/mol) [1]. The C5‑Br is positioned for transition‑metal‑catalyzed coupling, while the C3‑CH₂Br is primed for Sₙ2 displacement, creating orthogonal reactivity within a single scaffold [1].
| Evidence Dimension | Number of orthogonal reactive centers per molecule |
|---|---|
| Target Compound Data | 2 (heteroaryl C5‑Br + benzylic C3‑CH₂Br) |
| Comparator Or Baseline | 5-Bromo-3-methylisothiazole: 1 (C5‑Br only); 3-(Bromomethyl)isothiazole: 1 (C3‑CH₂Br only) |
| Quantified Difference | +1 reactive center vs. each comparator; MW difference +78.90 g/mol |
| Conditions | Structural comparison based on molecular formula and connectivity (PubChem) |
Why This Matters
The physical presence of two orthogonal reactive sites allows sequential functionalization without intermediate protection, a capability that mono‑bromo analogs cannot provide and that directly reduces step count in complex target synthesis.
- [1] PubChem Compound Summary for CID 21698464, Isothiazole, 5-bromo-3-(bromomethyl)-; CID 600959, 5-Bromo-3-methylisothiazole; CID 21698463, 3-(Bromomethyl)isothiazole. National Center for Biotechnology Information (2024). View Source
